molecular formula C14H16F2N2O B2600608 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2097916-06-6

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2600608
CAS No.: 2097916-06-6
M. Wt: 266.292
InChI Key: PPAHTFWSSYQWKZ-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a difluoro-substituted azaspiro ring system attached to a pyridinyl ethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Azaspiro Ring: This step involves the cyclization of a suitable precursor to form the azaspiro ring system. Reaction conditions often include the use of strong bases or acids to facilitate cyclization.

    Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Pyridinyl Ethanone Moiety: This step involves coupling the azaspiro ring system with a pyridinyl ethanone derivative, often using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its difluoro group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c15-14(16)10-13(14)3-6-18(7-4-13)12(19)8-11-2-1-5-17-9-11/h1-2,5,9H,3-4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHTFWSSYQWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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